2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

WDR5 WBM pocket MYC

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (CAS 1261903-97-2), also designated as HHNA, is a substituted nicotinic acid derivative bearing a 2-hydroxymethylphenyl substituent at the 5-position of the pyridine ring, with the empirical formula C₁₃H₁₁NO₄ and a molecular weight of 245.20 g/mol. The compound contains a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core (tautomeric form of 2-hydroxynicotinic acid), featuring both hydrogen bond donor (hydroxyl, carboxylic acid, hydroxymethyl) and acceptor (carbonyl, hydroxyl) functionality.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 1261903-97-2
Cat. No. B3228223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid
CAS1261903-97-2
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18)
InChIKeyFCMTWFHNWNCWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (CAS 1261903-97-2): Structural Identity, Physicochemical Profile, and Position Within the WDR5 Inhibitor Landscape


2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (CAS 1261903-97-2), also designated as HHNA, is a substituted nicotinic acid derivative bearing a 2-hydroxymethylphenyl substituent at the 5-position of the pyridine ring, with the empirical formula C₁₃H₁₁NO₄ and a molecular weight of 245.20 g/mol . The compound contains a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core (tautomeric form of 2-hydroxynicotinic acid), featuring both hydrogen bond donor (hydroxyl, carboxylic acid, hydroxymethyl) and acceptor (carbonyl, hydroxyl) functionality . In vendor databases, this compound has been cross-referenced with the designation 'Anticancer agent 126' and linked to WDR5-MYC protein-protein interaction inhibition; however, the parent literature describing this compound's discovery and characterization as a WDR5 WBM (WDR5-binding motif) pocket antagonist originates from a distinct chemical series (1-phenyl dihydropyridazinone 3-carboxamides) reported by Ding et al. in the Journal of Medicinal Chemistry (2023) [1]. The compound is commercially available at ≥95% purity from multiple suppliers for research use .

Why 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid Cannot Be Assumed Interchangeable with Other WDR5-Targeting Probes


WDR5 is a scaffolding protein possessing two structurally and functionally distinct ligand-binding sites: the WIN (WDR5 interaction motif) site, which mediates interactions with MLL/SET1 family methyltransferases, and the WBM (WDR5-binding motif) pocket, which recruits MYC oncoproteins to chromatin [1]. Inhibitors targeting the WIN site (e.g., MM-102, OICR-9429, WDR5-IN-5) and those targeting the WBM pocket (e.g., WM-662, compound series from Ding et al.) operate through fundamentally different mechanisms—WIN-site antagonists suppress MLL1 methyltransferase activity (IC₅₀ values ranging from 2.4 nM to sub-nanomolar Ki), while WBM-pocket antagonists disrupt the WDR5-MYC protein-protein interaction with typically micromolar to sub-micromolar potency [2]. Furthermore, within the WBM antagonist class, the 2-hydroxynicotinic acid scaffold of CAS 1261903-97-2 is structurally distinct from the 1-phenyl dihydropyridazinone 3-carboxamide core reported by Ding et al. and from the biaryl sulfonamide series described by Macdonald et al., meaning that binding kinetics, selectivity against other WD40-repeat proteins, cellular permeability, and MYC target gene suppression profiles cannot be extrapolated between these chemotypes without direct comparative data [2]. Generic substitution therefore carries the risk of selecting a probe with an unintended binding site, divergent off-target profile, or incompatible physiochemical properties for the intended experimental system.

Quantitative Differentiation Evidence for 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (CAS 1261903-97-2) vs. WDR5 Inhibitor Comparators


Binding Site Selectivity: WBM Pocket vs. WIN Site Targeting Distinguishes CAS 1261903-97-2 from High-Affinity WIN-Site Antagonists

The 2-hydroxynicotinic acid scaffold of CAS 1261903-97-2 is structurally related to WBM-pocket-binding pharmacophores, positioning it as a probe for the MYC-interaction interface rather than the WIN site. This is a critical functional distinction: WIN-site antagonists such as MM-102 achieve IC₅₀ values of 2.9 nM (Ki < 1 nM) against the WDR5-MLL1 interaction, while WBM-pocket antagonists operate in the sub-micromolar to micromolar range for disrupting WDR5-MYC binding . The benchmark WBM-site probe WM-662 exhibits an IC₅₀ of 18 µM in HTRF assay . For users investigating MYC-driven oncogenesis specifically—rather than MLL1-mediated H3K4 methylation—a WBM-site probe is mechanistically appropriate even if its biochemical potency is lower than WIN-site inhibitors, because WIN-site blockade does not disrupt the WDR5-MYC interaction [1]. Direct quantitative binding or cellular activity data for CAS 1261903-97-2 are not publicly available in peer-reviewed literature as of the search date; the above distinction rests on chemotype-to-binding-site class-level inference [1].

WDR5 WBM pocket MYC protein-protein interaction binding site selectivity

Molecular Weight Advantage: CAS 1261903-97-2 (MW 245.2) Offers Superior Ligand Efficiency Potential Relative to Larger WDR5 Probe Chemotypes

With a molecular weight of 245.20 g/mol, CAS 1261903-97-2 is substantially smaller than most reported WDR5 probe molecules, placing it in the fragment-like chemical space (MW < 300 Da). For comparison, WM-662 has MW 415.83, OICR-9429 has MW ~477, and the dihydropyridazinone compound 12 from Ding et al. has MW exceeding 500. The compound's heavy atom count (18 non-hydrogen atoms) and low molecular complexity are consistent with fragment-based discovery principles established by Macdonald et al., where a sulfonamide fragment hit (compound 12) demonstrated Kd = 0.1 µM against WDR5, representing a ligand efficiency (LE) of approximately 0.35 kcal/mol per heavy atom [1]. The smaller scaffold of CAS 1261903-97-2 provides greater headroom for subsequent chemical optimization—installing substituents to enhance potency, selectivity, or pharmacokinetic properties—without breaching the MW 500 threshold commonly associated with poor developability [2]. The abcr GmbH catalog lists the compound at 95% purity, confirming synthetic accessibility as a single defined chemical entity .

ligand efficiency molecular weight drug-likeness fragment-based design physicochemical properties

Hydrogen Bond Donor/Acceptor Topology: Differentiated Intermolecular Interaction Capacity vs. Halogenated Nicotinic Acid WDR5 Building Blocks

CAS 1261903-97-2 possesses a distinctive hydrogen bond donor/acceptor profile conferred by its three hydroxyl-containing functional groups: the 2-hydroxy (or 2-oxo) moiety on the pyridine ring (pKa ~8–10 for 2-hydroxypyridines), the 3-carboxylic acid (pKa ~2–4), and the 2'-hydroxymethyl group on the phenyl ring (aliphatic alcohol, pKa ~15–16). This array provides 4 hydrogen bond donors (2 × OH, 1 × COOH, 1 × CH₂OH) and 5 acceptors (2 × C=O, 1 × OH⁻, 1 × pyridine N, 1 × CH₂OH oxygen) . In contrast, the commonly used WDR5 inhibitor building block 6-chloro-4-(trifluoromethyl)nicotinic acid (CAS 261635-77-2) and its 6-hydroxy analog are halogenated, lipophilic scaffolds with fewer hydrogen bonding capabilities, used primarily as synthetic intermediates for N-aryl heteroarylcarboxamides rather than as direct probes . The higher topological polar surface area (TPSA) of CAS 1261903-97-2 (calculated ~99–110 Ų) versus 6-chloro-4-(trifluoromethyl)nicotinic acid (TPSA ~50 Ų) predicts superior aqueous solubility—an important practical consideration for biochemical assay preparation without requiring high DMSO concentrations .

pharmacophore hydrogen bonding solubility nicotinic acid derivatives WDR5 probe design

Structural Distinctiveness from 1-Phenyl Dihydropyridazinone WBM Antagonists: Scaffold Class Differentiation for SAR and IP Considerations

The Ding et al. (2023) WBM pocket antagonist series is built upon a 1-phenyl dihydropyridazinone 3-carboxamide core, with compound 12 demonstrating cell-based disruption of WDR5-MYC interaction and reduction of MYC target gene expression at sub-micromolar biochemical potency [1]. CAS 1261903-97-2, by contrast, features a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core (the tautomeric form of 2-hydroxynicotinic acid)—a distinct heterocyclic scaffold with different ring electronics, tautomeric equilibrium, and metal-chelating potential . This scaffold divergence is procedurally significant: the dihydropyridazinone series is covered under the Ding et al. publication and associated Novartis patent filings, whereas the 2-hydroxynicotinic acid scaffold represents separate chemical matter [1][2]. The sulfonamide-based WBM inhibitor series from Macdonald et al. (biaryl sulfonamide compound 12, Kd = 0.1 µM, ~4-fold reduction in WDR5-MYC Co-IP) represents yet a third chemotype . For organizations seeking freedom-to-operate in the WDR5-MYC inhibitor space, selecting a nicotinic acid scaffold over dihydropyridazinone or sulfonamide cores may offer distinct intellectual property positioning, though this must be verified through formal patent landscape analysis [2].

scaffold hopping chemical series intellectual property SAR WBM pocket

Recommended Research and Procurement Applications for 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid (CAS 1261903-97-2)


Fragment-Based Drug Discovery Starting Point for WBM-Pocket WDR5-MYC Antagonists

With a molecular weight of 245.20 g/mol and 18 non-hydrogen atoms, CAS 1261903-97-2 occupies fragment chemical space, making it suitable as a starting point for fragment-based drug discovery (FBDD) campaigns targeting the WDR5 WBM pocket. The precedent set by Macdonald et al.—who identified a sulfonamide fragment with Kd = 0.1 µM via NMR screening of ~14,000 fragments—demonstrates that low-MW ligands can achieve measurable binding to the WBM site . The compound's multiple hydrogen bond donor/acceptor groups (4 HBD, 5 HBA) offer diverse vectors for structure-based optimization, and its carboxylic acid moiety provides a synthetic handle for amide coupling or ester prodrug strategies. The commercial availability at 95% purity from abcr GmbH ensures a consistent supply chain for iterative medicinal chemistry . Researchers should validate WDR5 binding via surface plasmon resonance (SPR) or NMR (¹⁵N-HSQC) as a first step before committing to analogue synthesis.

Chemical Probe for Selectivity Profiling of WBM-Site vs. WIN-Site WDR5 Pharmacology

The ongoing debate in WDR5 pharmacology centers on whether therapeutic efficacy requires WIN-site inhibition (blocking MLL1 methyltransferase activity), WBM-site blockade (disrupting MYC chromatin recruitment), or dual targeting. As recently reviewed by Weissmiller et al. (2024), WDR5 inhibitors may exert antitumor effects through mechanisms beyond what was originally hypothesized [1]. CAS 1261903-97-2, as a structurally distinct nicotinic acid derivative, can serve as a chemotype comparator alongside established probes such as MM-102 (WIN-site, IC₅₀ = 2.9 nM) and WM-662 (WBM-site, IC₅₀ = 18 µM) in systematic selectivity panels. This enables dissection of whether observed cellular phenotypes (MYC target gene downregulation, proliferation arrest, apoptosis) correlate with binding site engagement at WBM versus WIN pockets.

Synthetic Intermediate for Developing Novel N-Aryl Heteroarylcarboxamide WDR5 Ligands

Nicotinic acid derivatives are established precursors for N-aryl heteroarylcarboxamides that inhibit WDR5 protein-protein interactions, as evidenced by the use of 6-chloro-4-(trifluoromethyl)nicotinic acid and 6-hydroxy-4-(trifluoromethyl)nicotinic acid in patent literature . CAS 1261903-97-2, bearing both a carboxylic acid at the 3-position (available for amide bond formation) and a 2'-hydroxymethyl substituent on the 5-phenyl ring (available for further functionalization via oxidation, halogenation, or sulfonation), offers two orthogonal synthetic diversification points. This dual-handle architecture enables parallel library synthesis strategies wherein the carboxylic acid is coupled to diverse amine fragments while the benzylic alcohol is independently derivatized, accelerating SAR exploration. The 95% purity specification supports direct use in amide coupling without additional purification .

Aqueous Solubility-Favorable Probe for Cellular WDR5-MYC Interaction Assays Requiring Low DMSO Concentrations

The elevated hydrogen bond donor/acceptor count (4 HBD, 5 HBA) and predicted topological polar surface area (~99–110 Ų) of CAS 1261903-97-2 suggest favorable aqueous solubility compared to more lipophilic WDR5 probes such as 6-chloro-4-(trifluoromethyl)nicotinic acid (TPSA ~50 Ų). This property is practically relevant for cellular Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) that quantify WDR5-MYC interaction disruption, where maintaining DMSO concentrations below 0.1% (v/v) is critical to avoid solvent-induced artifacts in protein-protein interaction measurements. The Macdonald sulfonamide series, while potent (Kd = 0.1 µM), required validation in cell lysate pull-down experiments that are sensitive to compound solubility and aggregation . A more soluble scaffold may reduce false-negative rates in such assay formats.

Quote Request

Request a Quote for 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.